

The Discovery and Synthesis of GPR41 Modulator 1: A Technical Overview

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Compound of Interest		
Compound Name:	GPR41 modulator 1	
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This technical guide provides an in-depth overview of the discovery and synthesis of **GPR41 Modulator 1**, a novel compound identified as a potent modulator of the G protein-coupled receptor 41 (GPR41). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and medicinal chemistry of GPR41.

Introduction to GPR41

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a seven-transmembrane receptor activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1] These SCFAs are primarily produced by the gut microbiota through the fermentation of dietary fiber. GPR41 is expressed in various tissues, including adipose tissue, the gastrointestinal tract, and immune cells.[2] Its activation is primarily coupled to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Emerging research has implicated GPR41 in a multitude of physiological processes, including metabolic regulation, immune homeostasis, and gut motility, making it an attractive therapeutic target for a range of disorders.

Discovery of GPR41 Modulator 1

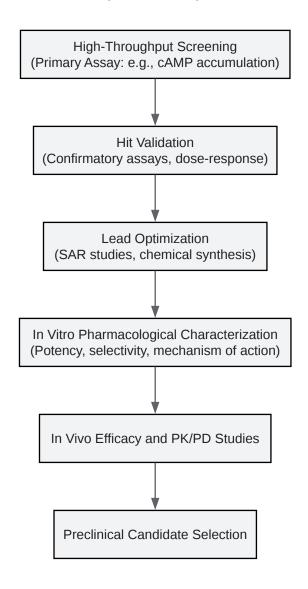
The identification of **GPR41 Modulator 1** (compound 10ak) was the result of a targeted drug discovery campaign aimed at identifying novel, potent, and selective modulators of the GPR41



receptor. The screening cascade was designed to identify compounds that could either potentiate or inhibit the activity of endogenous SCFAs.

Experimental Workflow for Modulator Discovery

The discovery process involved a multi-step approach, beginning with a high-throughput screen (HTS) of a diverse chemical library, followed by hit validation and lead optimization.



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Discovery workflow for GPR41 modulators.

Synthesis of GPR41 Modulator 1



The chemical synthesis of **GPR41 Modulator 1** (compound 10ak) is a multi-step process that can be adapted for the generation of analogs for structure-activity relationship (SAR) studies. The general synthetic scheme is outlined below.

(Detailed synthetic protocol not publicly available at the time of this report.)

Recent studies on the SAR of tetrahydroquinolone derivatives have provided valuable insights into the design of GPR41 modulators.[4] These studies indicate that modifications to specific aryl groups can switch the pharmacological activity from antagonistic to agonistic, highlighting the critical role of subtle structural changes in determining the functional outcome at the GPR41 receptor.[4]

Pharmacological Data

GPR41 Modulator 1 has been characterized in a variety of in vitro assays to determine its potency and efficacy. The following table summarizes the key pharmacological data.

Parameter	Value	Assay Type
EC50	0.679 μΜ	cAMP Accumulation
Binding Affinity (Ki)	Not Reported	Radioligand Binding
Efficacy (Emax)	Not Reported	Functional Assay
Selectivity	Not Reported	Counter-screening

Experimental Protocols

The characterization of **GPR41 Modulator 1** involved standard pharmacological assays for G protein-coupled receptors.

cAMP Accumulation Assay

This assay is a primary functional screen for Gi/o-coupled receptors like GPR41.

 Cell Culture: HEK293 cells stably expressing human GPR41 are cultured in appropriate media.



- Assay Preparation: Cells are harvested and seeded into 384-well plates.
- Compound Treatment: Cells are pre-incubated with GPR41 Modulator 1 at various concentrations.
- Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels. The endogenous agonist (e.g., propionate) is added in agonist-mode experiments.
- Detection: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or luminescence-based).
- Data Analysis: Dose-response curves are generated to calculate EC50 or IC50 values.

Calcium Mobilization Assay

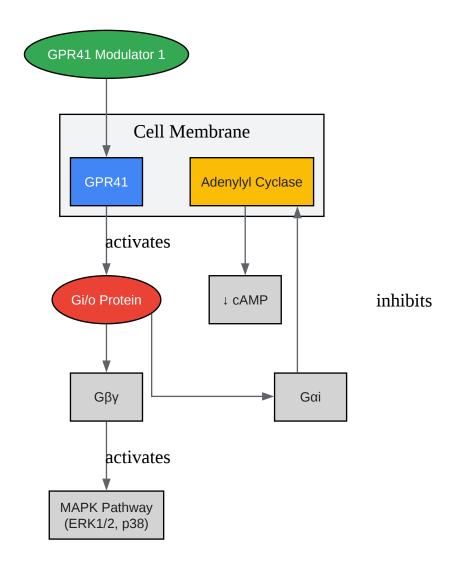
While GPR41 primarily signals through Gi/o, coupling to Gq and subsequent calcium mobilization can occur in some cellular contexts or with specific modulators.

- Cell Culture: CHO-K1 or HEK293 cells co-expressing GPR41 and a promiscuous G-protein like Gα16 are used.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Addition: GPR41 Modulator 1 is added to the wells using a fluorescent imaging plate reader (e.g., FLIPR).
- Signal Detection: Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.
- Data Analysis: The magnitude of the fluorescent signal is used to determine agonist activity.

GPR41 Signaling Pathways

Activation of GPR41 by its endogenous ligands or synthetic modulators initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase through the $G\alpha$ i subunit, leading to decreased cAMP production. The $\beta\gamma$ subunits can also activate downstream effectors such as MAP kinases.





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